Protein kinase inhibitors 1

Vue d'ensemble

Description

CVM-6-139-1 est un puissant inhibiteur de petite molécule de la kinase 2 interagissant avec le domaine homéobox (HIPK2). Ce composé a attiré l'attention en raison de sa capacité à bloquer la phosphorylation de la HIPK2 et de ses applications thérapeutiques potentielles dans la neuroprotection et le traitement du cancer .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de CVM-6-139-1 ne sont pas largement documentées dans la littérature publique. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant des réactifs et des catalyseurs spécifiques. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Covalent Inhibition Mechanisms and Reaction Pathways

Covalent kinase inhibitors, such as acalabrutinib, rely on reactive functional groups to form irreversible bonds with target kinases. Acalabrutinib selectively inhibits Bruton’s tyrosine kinase (BTK) over interleukin-2-inducible T-cell kinase (ITK) through a water-assisted reaction mechanism involving its 2-butynamide group.

Key Findings:

-

Reaction Barriers :

| Kinase | Activation Barrier (kcal/mol) | Rate-Limiting Step |

|---|---|---|

| BTK | 19.5 | PT-NA |

| ITK | 21.5 | PT-NA |

Inhibitor Potency and Ligand Efficiency

Ligand efficiency (LE) quantifies binding energy per heavy atom, providing insights into compound optimization. Compound B1 demonstrated superior LE across multiple kinases, highlighting its scaffold versatility .

IC₅₀ and Ligand Efficiency Data :

| Compound | Kinase | IC₅₀ (μM) | LE (kcal/mol/HA) |

|---|---|---|---|

| B1 | CHK2 | 17 | 0.42 |

| B1 | Src | 20 | 0.41 |

| B1 | TAK1 | 11 | 0.43 |

| A1 | CK2 | 18 | 0.33 |

| F3 | PIM1 | 22 | 0.38 |

Selectivity Determinants in Tyrosine Kinase Inhibition

Sequence variations in ATP-binding pockets dictate inhibitor specificity. For example, ponatinib overcomes the T315I mutation in Bcr-Abl through steric optimization, enabling binding despite the bulky isoleucine residue .

Specificity Drivers:

-

Microenvironment Effects : BTK’s hydrophobic residues stabilize acalabrutinib’s transition state, whereas ITK’s polar residues increase reaction barriers .

-

Conserved Motifs : Hydrogen-bonding patterns with hinge regions (e.g., Glu475 in BTK vs. Asp512 in ITK) influence covalent adduct formation .

Binding Kinetics and Affinity Profiling

Chemical proteomics studies reveal broad kinome interactions for kinase inhibitors. Cabozantinib targets MET, VEGFR2, and RET with nanomolar affinities, but off-target binding complicates clinical use .

Representative K<sub>d</sub><sup>app</sup> Values :

| Inhibitor | Primary Target | K<sub>d</sub><sup>app</sup> (nM) | Off-Target Kinases |

|---|---|---|---|

| Cabozantinib | MET | 1.2 | AXL, FLT3 |

| Alectinib | ALK | 3.5 | NEK7 |

| Crizotinib | ROS1 | 0.8 | MET |

Computational Approaches in Reaction Analysis

Molecular dynamics (MD) and density functional theory (DFT) simulations validate reaction pathways. For Alectinib , MD simulations confirmed stable interactions with NEK7 (docking score: −32.76 kJ/mol), supported by DFT reactivity profiles .

Methodological Insights:

Applications De Recherche Scientifique

Cancer Treatment

Protein kinase inhibitors have become essential in the treatment of various cancers due to their ability to target specific pathways involved in tumor growth and survival. Below is a table summarizing key protein kinase inhibitors approved for clinical use:

| Drug Name | Target | Indication | FDA Approval Year |

|---|---|---|---|

| Imatinib | Bcr-Abl | Chronic myeloid leukemia | 2001 |

| Erlotinib | EGFR | Non-small cell lung cancer | 2004 |

| Sorafenib | Multiple targets | Renal cell carcinoma, hepatocellular carcinoma | 2005 |

| Dasatinib | Bcr-Abl/Src | Chronic myeloid leukemia | 2006 |

| Lapatinib | HER2/EGFR | HER2-positive breast cancer | 2007 |

| Cabozantinib | MET/VEGFR | Medullary thyroid cancer, renal cell carcinoma | 2012 |

| Acalbrutinib | BTK | Mantle cell lymphoma | 2017 |

These inhibitors are often used in targeted therapy regimens that offer more precise treatment options compared to traditional chemotherapy.

Inflammatory Diseases

In addition to oncology, protein kinase inhibitors are being explored for their potential in treating inflammatory diseases. For instance, the Janus kinase inhibitors (e.g., tofacitinib) have shown efficacy in conditions like rheumatoid arthritis and ulcerative colitis by modulating immune responses.

Case Study 1: Imatinib in Chronic Myeloid Leukemia

Imatinib was one of the first protein kinase inhibitors to demonstrate significant clinical efficacy in chronic myeloid leukemia (CML). A pivotal study showed that patients treated with imatinib had a major cytogenetic response rate of approximately 87% at 18 months. This marked a significant improvement over previous treatments and established imatinib as a standard care option for CML patients .

Case Study 2: Dasatinib for Resistance Mutations

Dasatinib has been utilized in patients who exhibit resistance to imatinib due to mutations in the Bcr-Abl kinase domain. In a clinical trial involving patients with chronic phase CML who were resistant or intolerant to imatinib, dasatinib achieved an overall response rate of 84%, highlighting its effectiveness against resistant mutations .

Emerging Applications

Recent research has focused on the development of next-generation protein kinase inhibitors that target multiple kinases simultaneously (polypharmacology). This approach aims to enhance therapeutic efficacy and reduce resistance development. For example, drugs like cabozantinib not only inhibit VEGFR but also target MET and AXL pathways, showing promise in treating advanced renal cell carcinoma .

Mécanisme D'action

CVM-6-139-1 exerts its effects by inhibiting the phosphorylation of HIPK2 on specific serine and threonine residues (S359/T360). This inhibition prevents the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and stress responses. By blocking this pathway, CVM-6-139-1 can protect cells from stress-induced apoptosis .

Comparaison Avec Des Composés Similaires

CVM-6-139-1 est unique dans son inhibition puissante de la HIPK2. Les composés similaires comprennent :

Inhibiteur de la HIPK2 A64 : Un autre puissant inhibiteur de la HIPK2, mais avec des cibles moléculaires et des voies différentes.

dBET6 : Un composé ciblant la BRD4, avec des applications et des mécanismes d'action différents.

dBRD9 : Un composé ciblant la BRD9, utilisé dans différents contextes de recherche.

Ces composés mettent en évidence la spécificité et l'unicité de CVM-6-139-1 dans le ciblage de la HIPK2 et de ses voies associées.

Activité Biologique

Protein kinase inhibitors (PKIs) are a class of compounds that specifically inhibit the activity of protein kinases, which are crucial for various cellular processes including cell signaling, growth, and metabolism. This article focuses on the biological activity of a specific subset of these inhibitors, referred to as "Protein Kinase Inhibitors 1" (PKI1), highlighting their mechanisms, efficacy, and clinical relevance.

Overview of Protein Kinases

Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, primarily proteins. This phosphorylation process is vital for regulating many cellular functions, including:

- Cell cycle progression

- Apoptosis

- Differentiation

- Metabolism

Given their central role in cell signaling pathways, protein kinases are significant targets for drug development, particularly in cancer therapy and other diseases characterized by aberrant kinase activity.

PKIs typically function by binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. They can be categorized based on their binding modes into three main types:

- Type I Inhibitors : Bind to the active form of the kinase.

- Type II Inhibitors : Bind to the inactive form.

- Type III Inhibitors : Allosterically modulate kinase activity without directly competing with ATP.

Efficacy and Selectivity

The selectivity and efficacy of PKIs can vary significantly among different compounds. For instance, studies have shown that certain PKIs exhibit low nanomolar IC50 values against specific kinases, indicating potent inhibitory effects. The selectivity profiling is crucial as it determines the therapeutic window and potential side effects associated with these inhibitors.

Table 1: Selectivity Profile of Selected PKIs

| Compound | Target Kinase | IC50 (µM) | Type |

|---|---|---|---|

| Imatinib | Bcr-Abl | 0.01 | Type I |

| Bosutinib | Bcr-Abl | 0.02 | Type I |

| Nilotinib | Bcr-Abl | 0.01 | Type I |

| Harmine | DYRK1A | 0.25 | Type I |

| AnnH75 | DYRK1A | 0.15 | Type I |

Case Studies

Case Study 1: Imatinib in Chronic Myeloid Leukemia (CML)

Imatinib was one of the first successful PKIs developed for treating CML by inhibiting the Bcr-Abl fusion protein, which is responsible for the proliferation of malignant cells in this disease. Clinical trials demonstrated that imatinib significantly improved survival rates compared to previous therapies, leading to its FDA approval in 2001 .

Case Study 2: Nilotinib vs. Imatinib

In a comparative study assessing nilotinib against imatinib in patients with CML who had suboptimal responses to imatinib therapy, nilotinib showed superior efficacy in achieving major molecular responses . This highlights the importance of ongoing research into second-generation PKIs.

Case Study 3: RIPK1 Inhibition in Psoriasis

A phase II clinical trial evaluated GSK2982772, a RIPK1 inhibitor, in patients with plaque-type psoriasis. Results indicated significant improvements in lesion severity compared to placebo, suggesting RIPK1 as a viable target for inflammatory conditions .

Research Findings

Recent research has expanded our understanding of PKIs beyond oncology:

- Immune Disorders : JAK inhibitors have shown promise in treating autoimmune diseases by modulating immune cell signaling pathways .

- Neurodegenerative Diseases : DYRK1A inhibitors are being explored for their potential in treating conditions like Alzheimer's disease due to their role in neuronal differentiation and synaptic transmission .

Propriétés

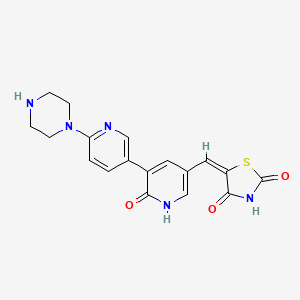

IUPAC Name |

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKWWWCNSTFHL-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of H-7?

A1: H-7 is a broad-spectrum protein kinase inhibitor that primarily targets protein kinase C (PKC). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does H-7 interact with PKC?

A2: H-7 competes with ATP for binding to the catalytic site of PKC, thereby inhibiting its kinase activity. []

Q3: Does H-7 inhibit other kinases besides PKC?

A3: Yes, H-7 also inhibits other protein kinases, including cAMP-dependent protein kinase (PKA), but with lower potency compared to PKC. [, , , , , , , ]

Q4: What are the downstream effects of H-7-mediated PKC inhibition?

A4: Inhibiting PKC with H-7 can lead to diverse downstream effects depending on the cell type and specific signaling pathways involved. Some observed effects include:

- Inhibition of cell proliferation: Observed in HL-60 cells, Daudi cells, and NIH/3T3 cells. [, , ]

- Blockade of cell differentiation: Prevents calcitriol-induced differentiation of HL-60 cells into monocytes. []

- Suppression of cytokine production: Inhibits interleukin-1 alpha production in human vascular endothelial cells. []

- Alteration of ion channel activity: Affects chloride conductance in zymogen granules and potassium currents in neuronal cells. [, ]

- Modulation of cellular responses to external stimuli: Influences neutrophil chemotaxis, HDL3-induced phospholipase C activity in platelets, and the effects of forskolin on neuronal excitability. [, , ]

Q5: What is the molecular formula and weight of H-7?

A5: The molecular formula of H-7 is C19H25N3O3S • 2HCl, and its molecular weight is 432.4 g/mol (free base) and 522.5 g/mol (dihydrochloride salt). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.